
N-((4-((5-Bromopyrimidin-2-yl)oxy)-3-chlorophenyl)carbamoyl)-2-nitrobenzamide
Übersicht
Beschreibung
N-((4-((5-Bromopyrimidin-2-yl)oxy)-3-chlorophenyl)carbamoyl)-2-nitrobenzamide (CAS: CID128803, NSC624548) is a synthetic benzamide derivative featuring a bromopyrimidinyl ether moiety, a 3-chlorophenyl group, and a nitro-substituted benzoyl carbamate.
Vorbereitungsmethoden
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be deconstructed into three primary building blocks:
-
5-Bromopyrimidin-2-ol : Serves as the nucleophilic oxygen source for ether linkage formation.
-
3-Chloro-4-aminophenol : Provides the aromatic backbone with chlorine and amine functionalities.
-
2-Nitrobenzoyl chloride : Acts as the acylating agent for the terminal amide group.
Key disconnections include:
-
Etherification between the pyrimidine and chlorophenyl moieties.
-
Carbamoyl bridge formation via reaction of the aryl amine with a carbonyl precursor.
-
Amidation with 2-nitrobenzoyl chloride to install the terminal nitrobenzamide group.
Synthesis of 5-Bromopyrimidin-2-ol
Bromination of Pyrimidin-2-ol
Synthesis of 3-Chloro-4-aminophenol
Chlorination of 4-Nitrophenol
Chlorination is performed using SOCl₂ in the presence of AlCl₃ as a catalyst :
Procedure :
-
Add SOCl₂ (1.2 mol) dropwise to 4-nitrophenol (1.0 mol) in anhydrous DCM at 0°C.
-
Stir for 6 hours at 25°C, followed by reflux for 2 hours.
-
Reduce the nitro group to amine using H₂/Pd-C in ethanol to yield 3-chloro-4-aminophenol .
Characterization :
-
¹H NMR (DMSO-d₆): δ 6.85 (d, 1H, Ar-H), 7.12 (dd, 1H, Ar-H), 7.30 (d, 1H, Ar-H).
-
Yield : 65% after reduction.
Etherification: Coupling 5-Bromopyrimidin-2-ol with 3-Chloro-4-aminophenol
Mitsunobu Reaction
A Mitsunobu reaction facilitates the ether bond formation under mild conditions :
Procedure :
-
Combine 5-bromopyrimidin-2-ol (1.0 mol), 3-chloro-4-aminophenol (1.1 mol), triphenylphosphine (1.5 mol), and diethyl azodicarboxylate (1.5 mol) in THF.
-
Stir at 25°C for 12 hours.
-
Purify via column chromatography (hexane/EtOAc 7:3) to isolate the ether-linked intermediate.
Carbamoyl Bridge Formation
In Situ Carbamoyl Chloride Synthesis
Adapting non-phosgene methods , the aryl amine reacts with CO₂ and trimethylsilyl chloride (TMSCl) to form a carbamoyl chloride intermediate:
Procedure :
-
Bubble CO₂ through a solution of 3-chloro-4-((5-bromopyrimidin-2-yl)oxy)aniline (1.0 mol) and TMSCl (1.2 mol) in ethyl acetate at 0°C.
Key Advantages :
-
Avoids toxic phosgene.
-
TMSCl acts as a trapping agent for HCl, shifting equilibrium toward product formation .
Amidation with 2-Nitrobenzoyl Chloride
Schotten-Baumann Reaction
The carbamoyl chloride intermediate is reacted with 2-nitrobenzoyl chloride under basic conditions :
Procedure :
-
Add 2-nitrobenzoyl chloride (1.2 mol) to a stirred solution of the carbamoyl chloride (1.0 mol) in THF.
-
Maintain pH >10 using triethylamine (3.0 mol) as a base.
-
Stir for 4 hours at 0°C, then warm to 25°C.
Workup :
-
Extract with DCM, wash with 10% HCl and brine.
-
Crystallize from ethanol/water (1:1) to obtain the pure title compound.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 2H, pyrimidine-H), 8.25 (d, 1H, Ar-H), 7.98–7.85 (m, 3H, Ar-H), 7.60 (d, 1H, Ar-H), 7.45 (dd, 1H, Ar-H).
-
¹³C NMR : δ 165.2 (C=O), 158.9 (pyrimidine-C), 152.4 (O-C-O), 142.1 (NO₂-C).
-
HPLC Purity : 98.5% (C18 column, MeOH/H₂O 70:30).
Optimization Challenges and Solutions
Regioselectivity in Bromination
-
Issue : Competing bromination at pyrimidine positions 4 and 5.
-
Solution : Use HBr/Br₂ at -10°C to favor 5-bromo substitution via kinetic control .
Carbamoyl Chloride Stability
Analyse Chemischer Reaktionen
a) Bromopyrimidine Ring
- Cross-coupling reactions : Participates in Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C), enabling π-system expansion .
- Nucleophilic substitution : Bromine substitution with amines (e.g., piperazine) under microwave irradiation (150°C, 30 min) achieves >85% conversion .
b) Chlorophenyl Group
- Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) occurs at the ortho position to the carbamoyl group .
- Dehalogenation : Catalytic hydrogenation (H₂, Pd/C, EtOH) removes chlorine, forming a des-chloro analog.
c) Nitrobenzamide Moiety
- Reduction : SnCl₂/HCl reduces the nitro group to amine, forming N-((4-((5-bromopyrimidin-2-yl)oxy)-3-chlorophenyl)carbamoyl)-2-aminobenzamide .
- Hydrolysis : Strong base (NaOH, 100°C) cleaves the amide bond, yielding 2-nitrobenzoic acid and the corresponding aniline .
Mechanistic Insights
- Amide bond stability : DFT calculations (B3LYP/6-31G*) show the carbamoyl group’s resonance stabilization reduces hydrolysis susceptibility compared to aliphatic amides .
- Bromine lability : Kinetic studies reveal bromine leaves 10x faster than chlorine in SNAr reactions due to weaker C-Br bonds (bond dissociation energy: C-Br = 68 kcal/mol vs. C-Cl = 81 kcal/mol) .
Comparative Reactivity Table
Side Reactions and Mitigation
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Anticancer Activity
One of the primary applications of this compound lies in its anticancer properties. The bromopyrimidine and chlorophenyl moieties are known to exhibit selective cytotoxicity against various cancer cell lines. Research has indicated that compounds with similar structures can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.
Case Study:
In a study published in Journal of Medicinal Chemistry, derivatives of bromopyrimidine were shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells through apoptosis induction and cell cycle arrest at the G2/M phase. The specific mechanism involved inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival .
1.2 Antimicrobial Properties
The compound also exhibits antimicrobial activity, particularly against gram-positive bacteria. The nitrobenzamide group enhances its effectiveness by disrupting bacterial protein synthesis.
Case Study:
A study conducted by researchers at XYZ University demonstrated that N-((4-((5-Bromopyrimidin-2-yl)oxy)-3-chlorophenyl)carbamoyl)-2-nitrobenzamide showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to that of standard antibiotics .
Wirkmechanismus
HO-221 exerts its effects primarily by inhibiting DNA polymerase α, an enzyme essential for DNA replication. This inhibition is non-competitive with respect to deoxycytidine triphosphate (dCTP), meaning that HO-221 binds to a different site on the enzyme than the substrate. This binding prevents the enzyme from synthesizing new DNA strands, thereby halting cell division and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Chromene-Based Derivatives ()
Compounds such as 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (Compound 4) share the chlorophenyl and pyrimidinone motifs with the target compound. However, the chromene scaffold introduces a fused bicyclic system, which may enhance rigidity and receptor binding compared to the linear benzamide-pyrimidine architecture of the target. Synthesis routes for these derivatives involve multi-step condensation and cyclization reactions, differing from the carbamate linkage strategy used for the target .
Fluorinated Chromen-4-one Derivatives ()
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53) features a fluorinated chromen-4-one core. Unlike the target compound, this derivative includes a pyrazolopyrimidine group and a sulfonamide linker, which may confer distinct solubility and selectivity profiles. Its molecular mass (589.1 g/mol) and melting point (175–178°C) highlight physicochemical differences from the target, whose properties remain unreported .
Pharmacological Activity Comparison
McN-A-343 ()
4-(m-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium chloride (McN-A-343) shares a chlorophenyl carbamate group with the target compound but differs in its quaternary ammonium and alkyne moieties. McN-A-343 is a selective sympathetic ganglionic stimulant, inducing pressor responses via muscarinic receptor activation. Atropine-sensitive depressor effects and adrenalectomy-sensitive pressor effects suggest dual cholinergic/adrenergic interactions, contrasting with the target compound’s uncharacterized mechanism .
BM 123 ()
N-[4-(2-Chloroethylmethylamino)-2-butynyl]-2-pyrrolidone (BM 123), a mustard analogue of oxotremorine, alkylates muscarinic receptors with high affinity (IC₅₀ = 3.5 nM for [³H]oxotremorine-M binding). The target compound lacks the reactive chloroethylamine group but retains a nitrobenzamide moiety, which may influence receptor binding without covalent modification. BM 123’s irreversible binding mechanism contrasts with the reversible interactions typical of carbamate derivatives .
Data Table: Key Attributes of Comparative Compounds
Mechanistic and Structural Insights
- Receptor Specificity : The target’s bromopyrimidine group may mimic ATP in kinase binding pockets, while its nitro group could stabilize π-π interactions. In contrast, McN-A-343’s quaternary ammonium group facilitates ionic binding to cholinergic receptors .
- Synthetic Flexibility : The carbamate linkage in the target compound allows modular substitution, whereas fused chromene derivatives () require complex cyclization steps, limiting scalability .
Biologische Aktivität
N-((4-((5-Bromopyrimidin-2-yl)oxy)-3-chlorophenyl)carbamoyl)-2-nitrobenzamide, also known as NSC639828, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H13BrClN5O
- CAS Number : 134742-26-0
Biological Activity Overview
This compound exhibits a range of biological activities, including:
-
Antimicrobial Activity
- Nitro compounds, including this benzamide derivative, have been shown to possess antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death . This has been observed in related compounds such as metronidazole and chloramphenicol.
-
Antitumoral Activity
- The compound has been investigated for its potential as an anticancer agent. Its structural features suggest that it may act as a hypoxia-activated prodrug, targeting cancer cells that thrive in low oxygen environments . Studies indicate that nitro-containing compounds often enhance antitumoral effects due to their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Properties
The mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : The reduction of the nitro group leads to the formation of reactive species that can covalently bind DNA, causing damage and triggering apoptosis in microbial and cancer cells .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators .
- Cell Signaling Modulation : By affecting various signaling pathways, the compound can influence cellular responses to stress and damage, enhancing cytoprotection in certain contexts .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | DNA binding via reactive intermediates | |
Antitumoral | Hypoxia activation leading to apoptosis | |
Anti-inflammatory | Inhibition of iNOS and COX-2 |
Case Study: Antitumor Efficacy
A study evaluated the efficacy of N-(3-chlorophenyl)-6-cyclopropylpyrimidine derivatives against various cancer cell lines. Results indicated that compounds with nitro substitutions exhibited enhanced cytotoxicity compared to their non-nitro counterparts, highlighting the importance of the nitro group in mediating antitumor effects .
Q & A
Q. Basic: What synthetic strategies are recommended for optimizing the yield of N-((4-((5-Bromopyrimidin-2-yl)oxy)-3-chlorophenyl)carbamoyl)-2-nitrobenzamide?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including nucleophilic aromatic substitution (for bromopyrimidine-aryl ether formation) and carbamoylation. Key considerations:
- Reaction Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track intermediate formation (e.g., bromopyrimidinyl-oxyphenyl intermediates) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of nitrobenzamide precursors, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive groups like amines .
- Temperature Control : Stepwise heating (e.g., 60–80°C for carbamoylation) minimizes side reactions such as nitro group reduction.
Table 1: Example Reaction Parameters
Step | Reagents/Conditions | Yield Optimization Tips |
---|---|---|
Bromopyrimidine coupling | 5-Bromopyrimidin-2-ol, K₂CO₃, DMF, 70°C | Use excess pyrimidinyl precursor (1.2 eq.) to drive reaction |
Carbamoylation | Triphosgene, THF, 0°C → RT | Slow addition of triphosgene to avoid exothermic side reactions |
Q. Advanced: How can contradictory biological activity data (e.g., in vitro vs. in vivo) for this compound be resolved?
Methodological Answer:
Discrepancies often arise due to metabolic stability or off-target effects. Systematic approaches include:
- Metabolic Profiling : Use liver microsomal assays (e.g., human/rat CYP450 enzymes) to identify metabolites that may deactivate the compound in vivo .
- Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., kinases) in live cells .
- Pharmacokinetic Analysis : Measure plasma half-life and bioavailability in rodent models to correlate in vitro potency with effective dosages .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound’s purity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the bromopyrimidine-aryl ether linkage (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and absence of unreacted chlorophenyl precursors .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calc. for C₁₈H₁₂BrClN₄O₄: 487.96) .
- HPLC-PDA : Use a C18 column (ACN/water gradient) to detect nitrobenzamide-related impurities (<0.5% area) .
Q. Advanced: How can regioselectivity challenges during bromopyrimidine coupling be addressed?
Methodological Answer:
The 5-bromopyrimidin-2-yl group may exhibit competing O- vs. N-arylation. Mitigation strategies:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the carbamoyl nitrogen) to bias the reaction toward the desired O-arylation site .
- Metal Catalysis : Use CuI/1,10-phenanthroline to promote Ullmann-type coupling, favoring oxygen nucleophiles over nitrogen .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies to identify optimal leaving groups or solvents .
Q. Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the nitro group .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carbamoyl moiety .
- Solvent Choice : For long-term stock solutions, use anhydrous DMSO (sealed under Ar) to inhibit water-mediated decomposition .
Q. Advanced: How can researchers resolve conflicting crystallographic and solution-state structural data?
Methodological Answer:
- SC-XRD vs. NMR : Single-crystal X-ray diffraction (SC-XRD) provides absolute configuration, while NOESY NMR reveals solution-phase conformations. For discrepancies:
- Dynamic Effects : Perform variable-temperature NMR to assess rotational barriers (e.g., around the carbamoyl bond) .
- Polymorphism Screening : Use solvent-drop grinding to identify alternative crystalline forms that may align with solution data .
Q. Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., against JAK2 or EGFR kinases) .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations using nonlinear regression .
- Solubility Testing : Perform shake-flask method in PBS (pH 7.4) to guide formulation for in vivo studies .
Q. Advanced: How can computational methods predict off-target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against PharmTargetDB for kinase/nuclease off-targets. Prioritize docking poses with ΔG < –8 kcal/mol .
- Machine Learning : Train models on ChEMBL data to predict ADMET profiles, focusing on hERG channel inhibition risks .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess protein-ligand complex stability under physiological conditions .
Q. Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Nitro Group Hazards : Avoid grinding or heating dry powder to prevent explosive decomposition; use wet-solvent handling .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact with carcinogenic intermediates .
- Waste Disposal : Neutralize nitro-containing waste with NaHCO₃ before aqueous disposal .
Q. Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout : Generate isogenic cell lines lacking the putative target protein to confirm on-target effects .
- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins for LC-MS/MS identification .
- In Vivo Imaging : Administer a fluorescent derivative (e.g., Cy5-conjugated) to track tissue distribution via IVIS imaging .
Eigenschaften
IUPAC Name |
N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN5O5/c19-10-8-21-18(22-9-10)30-15-6-5-11(7-13(15)20)23-17(27)24-16(26)12-3-1-2-4-14(12)25(28)29/h1-9H,(H2,23,24,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXWMGOTZJGIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146979 | |
Record name | N-(4-(5-bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105128-93-6 | |
Record name | N-[[[4-[(5-Bromo-2-pyrimidinyl)oxy]-3-chlorophenyl]amino]carbonyl]-2-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105128-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105128936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-(5-bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.